Z-3-Amino-propenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Applications

Protein Engineering: Z-3-Amino-propenal could potentially be used in protein engineering. Unnatural amino acids like Z-3-Amino-propenal have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .

Pharmaceutical Research: Z-3-Amino-propenal has various applications in medical research, environmental research, and industrial research. In medical research, Z-3-Amino-propenal has been studied for its potential role in drug development .

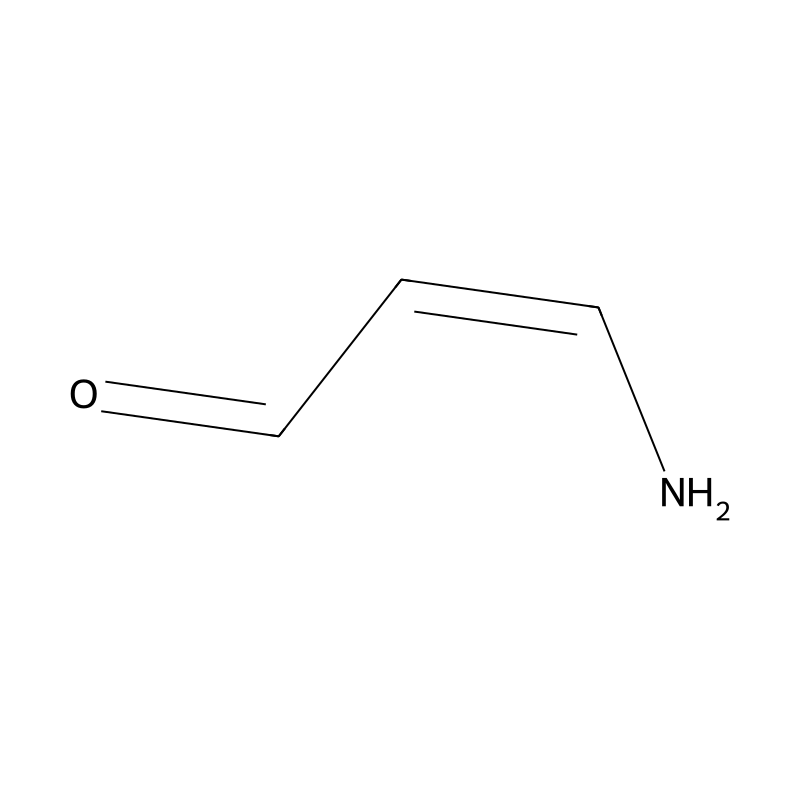

Z-3-Amino-propenal, with the chemical formula C₃H₅NO, is an organic compound characterized by its amino and aldehyde functional groups. It is a member of the propenal family, which is notable for its reactive properties due to the presence of both a double bond and an aldehyde group. This compound is significant in various chemical and biological contexts, particularly due to its potential as an intermediate in organic synthesis and its interactions with biological systems.

- Nucleophilic Addition: The amino group can act as a nucleophile, attacking the carbonyl carbon of other aldehydes or ketones.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other nitrogen-containing compounds.

- Rearrangements: Under certain conditions, Z-3-Amino-propenal may rearrange to form different structural isomers or derivatives.

The reaction pathways can vary significantly based on the conditions such as temperature and the presence of catalysts .

Research indicates that Z-3-Amino-propenal exhibits notable biological activity. It has been studied for its potential effects on cellular processes, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

- Cytotoxicity: There are indications that Z-3-Amino-propenal can exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

- Metabolic Interactions: The compound may interact with various metabolic pathways, influencing enzyme activities and cellular signaling.

Z-3-Amino-propenal can be synthesized through multiple methods:

- Amination of Propenal: One common method involves the direct amination of propenal using ammonia or amines under controlled conditions.

- Reactions with Isocyanates: Another method includes reacting propenal with isocyanates to yield Z-3-Amino-propenal through nucleophilic addition followed by hydrolysis .

- Multi-step Synthesis: Advanced synthetic routes may involve several steps, including protection-deprotection strategies and functional group transformations to achieve high yields and purity .

Z-3-Amino-propenal finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing new materials with specific properties due to its reactive nature.

- Biochemical Research: Its biological properties make it a subject of interest in studying metabolic pathways and potential therapeutic agents.

Studies focusing on the interactions of Z-3-Amino-propenal reveal its potential to form complexes with metal ions and other biomolecules. These interactions may influence its biological activity and reactivity:

- Metal Complexation: The compound can coordinate with transition metals, affecting their catalytic properties.

- Protein Binding Studies: Research indicates that Z-3-Amino-propenal may interact with various proteins, potentially altering their function or stability .

Z-3-Amino-propenal shares structural similarities with several other compounds, which highlights its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Aminopropanol | C₃H₉NO | Contains a hydroxyl group; less reactive than Z-3-Amino-propenal. |

| Acrolein | C₃H₄O | An unsaturated aldehyde; more reactive but lacks amino functionality. |

| 2-Aminobutanal | C₄H₉NO | Similar structure but has an additional carbon; different reactivity profile. |

Z-3-Amino-propenal is unique due to its combination of amino and aldehyde functionalities, which allows for diverse reactivity compared to similar compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it particularly versatile in synthetic chemistry .